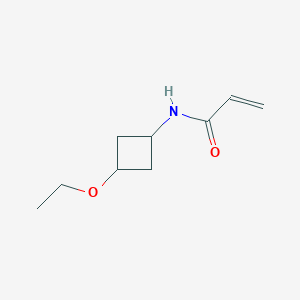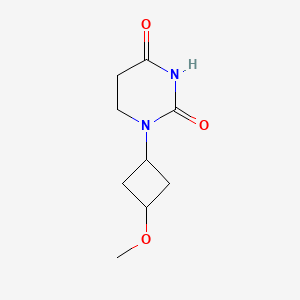![molecular formula C15H19N3S B6633235 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that belongs to the class of indene diamines. It is commonly known as GSK-3 inhibitor and is widely used in scientific research for its potential therapeutic benefits. In
Mechanism of Action
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The inhibition of GSK-3 by 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine has been shown to have various therapeutic effects, including the promotion of cell survival, the inhibition of inflammation, and the enhancement of memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine are diverse and depend on the specific signaling pathway being modulated. For example, the inhibition of GSK-3 by 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine has been shown to promote cell survival by activating the PI3K/Akt pathway and inhibiting the JNK pathway. Additionally, the inhibition of GSK-3 has been shown to enhance memory and learning by modulating the Wnt/β-catenin pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine in lab experiments is its high potency and selectivity for GSK-3. This allows for the specific modulation of GSK-3 signaling pathways, which can be difficult to achieve with other compounds. However, one limitation of using 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is its potential off-target effects, which can lead to unintended consequences. Therefore, it is important to carefully evaluate the specificity of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine in each experimental system.
Future Directions
There are numerous future directions for the use of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine in scientific research. One potential direction is the investigation of its therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine could be used to investigate the role of GSK-3 in other signaling pathways and to develop new therapeutic interventions. Finally, the development of more potent and selective GSK-3 inhibitors based on the structure of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a multi-step process that involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminothiazole in the presence of potassium carbonate to form 2-(2-nitrobenzoyl)thiazole. This intermediate is then reduced with tin and hydrochloric acid to obtain 2-(2-aminobenzoyl)thiazole. The final step involves the reaction of 2-(2-aminobenzoyl)thiazole with 2,3-dihydro-1H-indene-1,3-diamine in the presence of triethylamine to produce 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine.
Scientific Research Applications
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in numerous signaling pathways. It has been implicated in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. Therefore, 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is widely used in scientific research to investigate the role of GSK-3 in these diseases and to develop potential therapeutic interventions.
properties
IUPAC Name |
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-10(15-17-6-7-19-15)9-18-14-8-13(16)11-4-2-3-5-12(11)14/h2-7,10,13-14,18H,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBTHVZORBRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC(C2=CC=CC=C12)N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)

![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)